(R)-V-0219

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

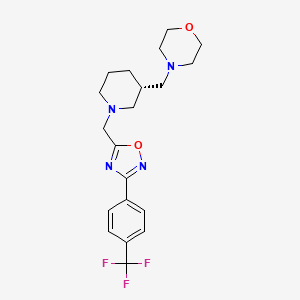

C20H25F3N4O2 |

|---|---|

分子量 |

410.4 g/mol |

IUPAC名 |

4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |

InChI |

InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2/t15-/m1/s1 |

InChIキー |

VFQGZIAZHIRPPQ-OAHLLOKOSA-N |

異性体SMILES |

C1C[C@@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

正規SMILES |

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

製品の起源 |

United States |

Foundational & Exploratory

(R)-V-0219: A Technical Whitepaper on a Novel GLP-1R Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity.[1] Peptidic GLP-1R agonists have shown significant clinical success, but they require parenteral administration. The development of orally bioavailable small molecules that positively modulate the GLP-1R represents a promising therapeutic alternative.[1][2] This document provides an in-depth technical overview of (R)-V-0219, an enantiomer of the potent, orally active GLP-1R positive allosteric modulator (PAM), V-0219.[3][4] V-0219, also known as compound 9, has the chemical name 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[1] This guide will cover its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound is a positive allosteric modulator of the GLP-1 receptor.[3] As a PAM, it does not activate the receptor on its own but enhances the signaling of the endogenous ligand, GLP-1.[1] This modulation leads to a potentiation of downstream signaling pathways, including calcium mobilization and cyclic AMP (cAMP) accumulation.[1][4] The allosteric nature of this compound may offer advantages such as improved receptor specificity and a reduced risk of side effects compared to orthosteric agonists.[2]

Data Presentation

The following tables summarize the key quantitative data for V-0219 and its enantiomers.

Table 1: In Vitro Activity of V-0219 and its Enantiomers [1][4]

| Compound | Assay | Cell Line | Parameter | Value |

| This compound | Calcium Flux (in the presence of GLP-1) | HEK-hGLP-1R | EC50 | 10 nM |

| (S)-V-0219 | Calcium Flux (in the presence of GLP-1) | HEK-hGLP-1R | EC50 | 10 nM |

| V-0219 (racemate) | cAMP Accumulation (in the presence of GLP-1) | HEK-hGLP-1R | Potentiation | 42% higher than GLP-1 alone |

| V-0219 (racemate) | Insulin Secretion (in the presence of GLP-1) | INS-1E | EC50 | 0.25 nM |

| V-0219 (racemate) | Insulin Secretion (in the presence of 0.2 nM GLP-1) | INS-1E | EC50 | 0.008 nM |

Table 2: In Vivo Activity of V-0219 Enantiomers [5]

| Compound | Species | Model | Dose | Route | Effect |

| (S)-V-0219 | Rat (Wistar) | Glucose Tolerance Test | 0.04 and 0.2 mg/kg | IP | Improved glucose handling |

| (S)-V-0219 | Rat (Zucker, diabetic) | Glucose Tolerance Test | 0.4 mg/kg | Oral | Orally active, improved glucose handling |

| (S)-V-0219 | Rat (Wistar) | Feeding Study | 5 µg/kg | ICV | Decreased feeding |

Table 3: Pharmacokinetic Properties of V-0219 (Racemate) [5][6]

| Parameter | Species | Value |

| PAMPA-BBB | In vitro | Moderate brain penetration |

| Microsomal Stability (t1/2) | Rat | > 30 min |

| CYP450 Inhibition | In vitro | Low inhibitory effect |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Calcium Flux Assay

This protocol is based on the methodology used for screening and characterizing GLP-1R modulators.[1]

-

Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound in cells expressing the human GLP-1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R (HEK-hGLP-1R).

-

Materials:

-

HEK-hGLP-1R cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM)

-

Probenecid (optional, to prevent dye extrusion)

-

GLP-1 (agonist)

-

This compound (test compound)

-

96- or 384-well black-walled, clear-bottom microplates

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® Tetra System).

-

-

Procedure:

-

Cell Plating: Seed HEK-hGLP-1R cells into microplates at a suitable density and culture overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if used). Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound. The plate reader will first measure the baseline fluorescence, then add the this compound solutions to the wells and incubate for a short period (e.g., 10 minutes).

-

Agonist Addition and Measurement: The instrument will then add a fixed concentration of GLP-1 (typically an EC20 or EC25 concentration) to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, indicative of calcium flux, is plotted against the concentration of this compound. An EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

cAMP Accumulation Assay

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.

-

Objective: To determine the ability of this compound to potentiate GLP-1-stimulated cAMP production.

-

Cell Line: HEK-hGLP-1R cells.

-

Materials:

-

HEK-hGLP-1R cells

-

Stimulation buffer

-

GLP-1

-

This compound

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume microplates

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Preparation: Harvest and resuspend HEK-hGLP-1R cells in stimulation buffer.

-

Assay Setup: In the microplate, add the cell suspension, followed by a serial dilution of this compound (or vehicle), and then a fixed concentration of GLP-1.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well and incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Plot the HTRF signal against the concentration of this compound to determine its potentiating effect.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is for assessing insulin secretion in a pancreatic beta-cell line.[1]

-

Objective: To measure the potentiation of GLP-1-induced insulin secretion by this compound under high glucose conditions.

-

Cell Line: INS-1E rat insulinoma cells.

-

Materials:

-

INS-1E cells

-

Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 3 mM) and high glucose (e.g., 15 mM)

-

GLP-1

-

This compound

-

Insulin ELISA kit

-

24- or 48-well plates.

-

-

Procedure:

-

Cell Seeding: Seed INS-1E cells in multi-well plates and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in KRB buffer with low glucose for 1-2 hours to establish a basal state of insulin secretion.

-

Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing high glucose, a fixed concentration of GLP-1, and varying concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the insulin concentration against the concentration of this compound to determine the EC50 for the potentiation of insulin secretion.

-

Visualizations

Signaling Pathways

Caption: Simplified GLP-1R signaling pathways modulated by this compound.

Experimental Workflow

Caption: Workflow for a typical calcium flux experiment.

References

- 1. labs.pbrc.edu [labs.pbrc.edu]

- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

what is the mechanism of action of (R)-V-0219

An In-depth Technical Guide to the Mechanism of Action of (R)-V-0219

Introduction

This compound is the (R)-enantiomer of V-0219 (also known as compound 9), a novel small-molecule, orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Developed as a potential therapeutic agent for "diabesity," the condition of diabetes occurring in the context of obesity, this compound enhances the signaling of the endogenous GLP-1 peptide.[1][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism of Action: GLP-1R Positive Allosteric Modulation

The primary mechanism of action of this compound is its function as a positive allosteric modulator of the GLP-1R.[1][3] Unlike orthosteric agonists that directly bind to the primary ligand site and activate the receptor, this compound binds to a distinct, allosteric site on the GLP-1R. This binding event potentiates the receptor's response to the endogenous agonist, GLP-1.[1]

As a PAM, this compound does not exhibit significant agonistic activity on its own but enhances the efficacy and/or potency of GLP-1.[1] This leads to a dose-dependent enhancement of GLP-1R stimulation, resulting in downstream effects such as potentiation of insulin secretion and improved glucose handling.[1][5] The activity of V-0219 is dependent on the presence of the GLP-1R, as its effects on glucose handling and food intake were not observed in GLP-1R knockout (KO) mice.[1]

Signaling Pathway

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[6] Upon activation by GLP-1, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which triggers a cascade of downstream events culminating in glucose-dependent insulin secretion from pancreatic β-cells. Another key signaling event is the mobilization of intracellular calcium, which is also crucial for insulin exocytosis. This compound enhances this natural signaling cascade.

Caption: GLP-1R signaling enhanced by this compound.

Quantitative Pharmacological Data

Both enantiomers of V-0219, (R)- and (S)-9, exhibit comparable in vitro activity.[1] The following tables summarize the key quantitative data from pharmacological characterization studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Flux Potentiation | HEK cells expressing hGLP-1R | EC₅₀ | 10 nM | [1][3][5] |

| GLP-1 Signal Potentiation | HEK cells expressing hGLP-1R | Fold Increase | ~2x | [1][5] |

| Insulin Secretion Potentiation | EndoC-βH1 cells | Concentration | 0.1 nM | [1][7] |

Table 2: In Vivo Activity of V-0219 (S-enantiomer tested)

Note: The (S)-enantiomer was selected for in vivo assessment based on the comparable in vitro activity of both enantiomers.[1]

| Assay | Animal Model | Administration | Dosage | Outcome | Reference |

| Glucose Handling | Wistar Rats | Intraperitoneal (ip) | 0.04 - 0.2 mg/kg | Improved glucose tolerance | [1][7] |

| Glucose Handling | Zucker Diabetic Rats | Intragastric (ig) | 0.4 mg/kg | Orally active, improved glucose tolerance | [1][7] |

| Feeding Behavior | Wistar Rats | Intracerebroventricular (icv) | 5 µg/kg | Decreased food intake | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

Calcium Flux Assay

This assay measures the ability of a compound to potentiate GLP-1-induced intracellular calcium mobilization.

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1R (hGLP-1R) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition: this compound is added at various concentrations to the wells.

-

Agonist Stimulation: After a short incubation with the PAM, a fixed concentration of GLP-1 is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The potentiation is calculated, and dose-response curves are generated to determine the EC₅₀ value.[1]

Caption: Experimental workflow for the calcium flux assay.

Insulin Secretion Assay

This assay determines the effect of this compound on glucose-stimulated insulin secretion in the presence of GLP-1.

-

Cell Culture: A stable human pancreatic cell line, such as EndoC-βH1, is used.[1]

-

Incubation Conditions: Cells are incubated in media with varying glucose concentrations (e.g., low vs. high glucose) to assess glucose dependency.

-

Compound Treatment: Cells are treated with this compound alone or in combination with GLP-1(7-36)-NH₂ for a 30-minute incubation period.

-

Sample Collection: The incubation media is collected.

-

Insulin Measurement: The concentration of insulin in the collected media is quantified using a commercial ELISA kit.[1]

-

Data Analysis: The potentiation of GLP-1-stimulated insulin secretion by this compound is determined by comparing the results to controls.

In Vivo Glucose Tolerance Test

This experiment evaluates the effect of the compound on glucose metabolism in a living organism.

-

Animal Model: Male Wistar rats or Zucker diabetic rats are used.[1]

-

Fasting: Animals are fasted overnight (e.g., 12 hours) prior to the experiment.

-

Compound Administration: The (S)-enantiomer of V-0219 was administered either intraperitoneally (ip) or intragastrically (ig) at specified doses.[1]

-

Glucose Challenge: After a set time following compound administration, a bolus of glucose (e.g., 2 g/kg) is injected intraperitoneally.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treated and vehicle control groups to assess improvements in glucose handling.[1]

Conclusion

This compound is a potent positive allosteric modulator of the GLP-1R. Its mechanism of action involves binding to an allosteric site on the receptor to enhance the signaling of the endogenous ligand, GLP-1. In vitro data demonstrates its ability to potentiate GLP-1-induced calcium flux and insulin secretion at nanomolar concentrations.[1] While the corresponding (S)-enantiomer was used for in vivo studies, its oral efficacy in improving glucose tolerance and reducing food intake in rodent models highlights the therapeutic potential of this chemical scaffold.[1][4] These findings support the continued investigation of small-molecule GLP-1R PAMs like this compound as a promising therapeutic strategy for type 2 diabetes and obesity.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

(R)-V-0219: A Technical Guide to a Novel GLP-1 Receptor Positive Allosteric Modulator

(R)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As an enantiomer of the racemic compound V-0219, it has garnered significant interest within the scientific community for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic, small molecule with a complex heterocyclic structure. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine |

| Molecular Formula | C20H25F3N4O2 |

| Molecular Weight | 410.43 g/mol |

| CAS Number | 3031984-80-9 |

| Appearance | Solid |

Biological Activity and Quantitative Data

This compound functions as a positive allosteric modulator of the GLP-1R, meaning it binds to a site on the receptor distinct from the endogenous ligand (GLP-1) and enhances the receptor's response to GLP-1. This modulation leads to the potentiation of downstream signaling pathways involved in glucose homeostasis and appetite regulation.

| Parameter | Cell Line/Model | Value | Reference |

| EC50 for Calcium Flux | HEK293 cells expressing hGLP-1R | 10 nM | [1] |

| GLP-1 Potentiation | HEK293 cells expressing hGLP-1R | Two-fold increase in maximum agonist signal | [2] |

Signaling Pathway

The GLP-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which plays a crucial role in glucose-dependent insulin secretion. The receptor can also signal through Gαq, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels. This compound, as a PAM, enhances these signaling cascades in the presence of GLP-1.

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is achieved through the reaction of an oxadiazole intermediate with the appropriate enantiomer of a substituted piperidine.[2] The general steps are outlined below. A detailed, step-by-step protocol can be found in the supporting information of the primary literature.[2]

Calcium Mobilization Assay

The potency of this compound as a GLP-1R PAM is often assessed using a calcium mobilization assay in a cell line stably expressing the human GLP-1R, such as HEK-293 cells.[1]

Materials:

-

HEK-293 cells stably expressing human GLP-1R

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye extrusion)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

GLP-1

-

384-well black, clear-bottom microplates

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Protocol:

-

Cell Plating: Seed the HEK-293-hGLP-1R cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and optionally probenecid in assay buffer). Incubate the plate at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in assay buffer.

-

Assay Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Add the fixed concentration of GLP-1 to the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis: Determine the EC50 value for this compound by plotting the fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Insulin Secretion Assay

The effect of this compound on glucose-stimulated insulin secretion can be evaluated using pancreatic beta-cell lines, such as INS-1E cells.

Materials:

-

INS-1E cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin, Sodium Pyruvate, 2-mercaptoethanol

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound

-

GLP-1

-

Insulin ELISA kit

Protocol:

-

Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with FBS and other necessary components.

-

Pre-incubation: Prior to the assay, starve the cells in a low-glucose medium for a defined period (e.g., 2 hours in KRBH with 2.8 mM glucose).

-

Stimulation: Replace the pre-incubation buffer with KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound and a fixed concentration of GLP-1.

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 1-2 hours).

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the amount of insulin in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of insulin secreted under the different treatment conditions to determine the effect of this compound on glucose-stimulated insulin secretion.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]

- 2. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Glucagon-Like Peptide-1 Receptor Positive Allosteric Modulators (GLP-1R PAMs) in the Management of Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target for the treatment of type 2 diabetes and obesity.[1][2] While peptide-based GLP-1R agonists have demonstrated significant therapeutic success, their injectable administration route has prompted the search for orally bioavailable small-molecule alternatives.[3][4][5] Among these, positive allosteric modulators (PAMs) of the GLP-1R represent a promising therapeutic strategy.[6][7] This technical guide provides an in-depth overview of the core principles of GLP-1R PAMs, their mechanism of action, pharmacological characterization, and the experimental protocols used in their evaluation.

Mechanism of Action and Therapeutic Rationale

GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[1] Endogenous GLP-1, released from intestinal L-cells in response to nutrient intake, activates the GLP-1R in pancreatic β-cells, leading to glucose-dependent insulin secretion.[3][8] GLP-1R activation also results in delayed gastric emptying, reduced glucagon secretion, and increased satiety, contributing to its overall metabolic benefits.[8][9][10]

Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand, PAMs bind to a distinct (allosteric) site on the receptor.[1] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous ligand, GLP-1.[1][11] A key advantage of this mechanism is the potential for a more physiological response, as PAMs primarily amplify the effects of endogenous GLP-1, which is released in a meal-dependent manner. This could potentially lead to a lower risk of hypoglycemia and other side effects associated with constitutive receptor activation.[4]

Some GLP-1R PAMs, referred to as ago-PAMs, can exhibit weak agonist activity on their own while also potentiating the effect of the orthosteric agonist.[12]

Signaling Pathways of GLP-1R and the Influence of PAMs

Upon activation by GLP-1, the GLP-1R couples primarily to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn promote insulin granule exocytosis.[8] The GLP-1R can also signal through other pathways, including β-arrestin recruitment, which is involved in receptor desensitization and internalization.[12][13]

GLP-1R PAMs enhance the GLP-1-mediated activation of these downstream signaling pathways. By stabilizing an active conformation of the receptor, PAMs can increase the potency and/or efficacy of GLP-1 in stimulating cAMP production and subsequent insulin secretion.[13][14]

Below is a diagram illustrating the canonical GLP-1R signaling pathway and the modulatory effect of a PAM.

Quantitative Pharmacological Characterization of GLP-1R PAMs

The pharmacological effects of GLP-1R PAMs are quantified through various in vitro and in vivo assays. The data generated from these studies are crucial for lead optimization and candidate selection in drug development. Below is a summary of key quantitative data for representative GLP-1R PAMs.

| Compound | Assay Type | Cell Line | Orthosteric Ligand | EC50 / Potency | Fold Shift | Efficacy (% of GLP-1) | Reference |

| Compound 19 | Glucose-Stimulated Insulin Secretion | Dispersed rat pancreatic islets | GLP-1(9-36)NH2 | Potentiates activity | - | Significant improvement | [11] |

| DA-15864 | cAMP Accumulation | CHO cells | - | 163 nM | - | - | [11] |

| BETP | cAMP Accumulation | INS1 832-3 cells | GLP-1(9-36)NH2 | Enhances signaling | - | - | [14] |

| Compound 9 (V-0219) | Insulin Secretion | INS-1 β-cells | GLP-1 (10 nM) | - | - | Potentiates secretion | [3] |

| Compound 9 (V-0219) | cAMP Accumulation | HEK-GLP-1 cells | GLP-1 | No significant change in EC50 | - | 42% higher than GLP-1 alone | [3] |

| LSN3318839 | Insulin Secretion | Ex vivo islets | GLP-1(9-36)NH2 | - | - | Similar to GLP-1(7-36)NH2 | [13] |

| Compound 2 | cAMP Accumulation | - | - | - | - | 80% Emax of GLP-1 | [12] |

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols for GLP-1R PAM Characterization

A systematic approach is employed to identify and characterize novel GLP-1R PAMs. This typically involves a cascade of in vitro and in vivo experiments.

The following diagram outlines a typical experimental workflow for the discovery and validation of GLP-1R PAMs.

4.2.1. High-Throughput Screening (HTS) - Calcium Mobilization Assay

-

Objective: To identify initial "hit" compounds that modulate GLP-1R activity from a large chemical library.

-

Principle: A functional whole-cell assay measuring calcium mobilization in response to receptor activation.[3]

-

Protocol Outline:

-

HEK-293 cells stably expressing the human GLP-1R are used.[3]

-

Test compounds are added to the cells.

-

After a 10-minute incubation, a sub-maximal concentration (EC25) of GLP-1 is added.[3]

-

The percentage of responding cells (indicating an increase in intracellular calcium) is determined using flow cytometry.[3]

-

Compounds that potentiate the GLP-1 response are selected as hits.

-

4.2.2. In Vitro Functional Assay - cAMP Accumulation Assay

-

Objective: To quantify the potentiation of GLP-1-induced cAMP production by a PAM.

-

Principle: This assay measures the intracellular accumulation of cAMP, a key second messenger in the GLP-1R signaling pathway.

-

Protocol Outline:

-

HEK-293 or CHO cells expressing the GLP-1R are plated in multi-well plates.

-

Cells are incubated with varying concentrations of the PAM in the presence of a fixed, sub-maximal concentration of GLP-1 (or a full dose-response of GLP-1).[3][14]

-

The reaction is stopped, and cells are lysed.

-

The amount of cAMP produced is quantified using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data are analyzed to determine the fold-shift in GLP-1 potency or the increase in maximal efficacy.[14]

-

4.2.3. Ex Vivo Functional Assay - Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To assess the ability of a PAM to enhance GLP-1-mediated insulin secretion from pancreatic islets.

-

Principle: This assay measures insulin release from isolated pancreatic islets in response to glucose and GLP-1, with and without the PAM.

-

Protocol Outline:

-

Pancreatic islets are isolated from rodents (e.g., rats, mice).[11][14]

-

Islets are pre-incubated in a low-glucose buffer.

-

Islets are then incubated in a high-glucose buffer with GLP-1 (or a GLP-1 analog) and varying concentrations of the PAM.[3][14]

-

The supernatant is collected, and the concentration of secreted insulin is measured by ELISA or radioimmunoassay.

-

Results demonstrate the glucose-dependent and GLP-1R-dependent potentiation of insulin secretion.[14]

-

4.2.4. In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

-

Objective: To evaluate the effect of a PAM on glucose homeostasis in an animal model.

-

Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream, a key indicator of insulin sensitivity and β-cell function.

-

Protocol Outline:

-

Rodents (e.g., mice, rats), often on a high-fat diet to induce insulin resistance, are fasted overnight.[3]

-

The PAM is administered orally or via another relevant route.

-

After a set period, a bolus of glucose is administered orally.

-

Blood samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose levels.

-

The area under the curve (AUC) for glucose is calculated to determine the improvement in glucose tolerance.[3]

-

Therapeutic Potential and Future Directions

GLP-1R PAMs hold significant promise for the treatment of metabolic disorders, including type 2 diabetes and obesity.[3] Their potential for oral bioavailability and a more nuanced, physiological modulation of the GLP-1R system could offer advantages over existing injectable therapies.[3][15] Furthermore, the exploration of biased signaling, where a PAM selectively enhances certain downstream pathways over others, may lead to therapies with improved efficacy and reduced side effects.[11]

Future research will likely focus on the discovery of novel PAM chemotypes, a deeper understanding of the structural basis for allosteric modulation, and the translation of promising preclinical candidates into clinical development. The continued investigation of GLP-1R PAMs is a vibrant area of drug discovery that could yield the next generation of highly effective and convenient treatments for metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The effect of GLP-1R agonists on the medical triad of obesity, diabetes, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R). | Semantic Scholar [semanticscholar.org]

- 7. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

(R)-V-0219: A Deep Dive into Target Engagement and Allosteric Modulation of the GLP-1 Receptor

(R)-V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the target engagement, binding site, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Target Engagement and In Vitro Efficacy

This compound enhances the signaling of the endogenous GLP-1 peptide, potentiating its effects on insulin secretion and glucose metabolism. Both enantiomers of V-0219, (R)- and (S)-, have demonstrated comparable in vitro efficacy in activating calcium fluxes in HEK cells stably expressing the human GLP-1R[1]. The (S)-enantiomer has been noted for its oral efficacy in animal models[1][2].

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro activity of V-0219 enantiomers.

| Assay | Molecule | EC50 (nM) | Cell Line | Notes |

| Calcium Flux Assay | This compound | 10 | HEK cells expressing hGLP-1R | Demonstrates direct activation of GLP-1R signaling. |

| Calcium Flux Assay | (S)-V-0219 | 10 | HEK cells expressing hGLP-1R | Shows similar efficacy to the (R)-enantiomer. |

| Calcium Flux Assay | GLP-1 | 45 | HEK cells expressing hGLP-1R | Serves as a comparator for the potency of V-0219. |

| Assay | Condition | Molecule | EC50 (nM) | Cell Line | Notes |

| Potentiation of Insulin Secretion | In the presence of 0.2 nM GLP-1 | V-0219 (racemic) | 0.008 | INS-1E insulinoma cells | Highlights the remarkable potency of V-0219 as a PAM. |

The Allosteric Binding Site of V-0219 on GLP-1R

While the precise crystallographic or cryo-EM structure of this compound in complex with GLP-1R is not yet publicly available, extensive research on other small-molecule allosteric modulators of GLP-1R provides strong indications of its putative binding site. These modulators typically bind within the transmembrane (TM) domain of the receptor, a region distinct from the orthosteric binding site where the native GLP-1 peptide binds.

Structural studies of GLP-1R with other PAMs suggest a binding pocket located high in the helical bundle, at the interface of TM1 and TM2. Another potential allosteric site has been identified on the extra-helical side of the receptor. Furthermore, some covalent allosteric modulators have been shown to bind to a cysteine residue (C347) at the cytoplasmic end of TM6. It is highly probable that this compound engages with a similar allosteric pocket within the TM domain, thereby inducing a conformational change that enhances the affinity and/or efficacy of GLP-1.

Signaling Pathway and Mechanism of Action

The binding of this compound to its allosteric site on the GLP-1R potentiates the downstream signaling cascade initiated by the endogenous agonist, GLP-1. This signaling is primarily mediated through the Gs alpha subunit of the associated G protein.

Caption: GLP-1R signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of GLP-1R, which can couple to Gq proteins or when Gα15 is co-expressed.

Caption: Workflow for the calcium flux assay.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: The dye-loading solution is removed, and cells are washed with a buffer. The test compounds, this compound or GLP-1, are then added at varying concentrations.

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Insulin Secretion Assay

This assay quantifies the amount of insulin secreted from pancreatic beta cells in response to GLP-1R activation.

Protocol:

-

Cell Culture: INS-1E insulinoma cells are cultured in a glucose-responsive manner.

-

Stimulation: Cells are washed and pre-incubated in a low-glucose buffer. Subsequently, they are stimulated with a high-glucose buffer containing GLP-1 and varying concentrations of V-0219.

-

Sample Collection: After a defined incubation period, the supernatant is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: The amount of secreted insulin is normalized and plotted against the concentration of V-0219 to determine its potentiation effect and calculate the EC50 for this potentiation.

Conclusion

This compound is a potent positive allosteric modulator of the GLP-1R with a likely binding site within the transmembrane domain of the receptor. Its ability to enhance GLP-1 signaling at nanomolar concentrations underscores its potential as a therapeutic agent for metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and similar allosteric modulators.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of (R)-V-0219

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). V-0219 has been identified as a promising therapeutic candidate for obesity-associated diabetes.[1][2][3] This document details the molecule's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Compound Information

-

Compound Name: this compound (also referred to as (R)-9)[1]

-

Chemical Name: (R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine[1][4]

-

Mechanism of Action: Positive Allosteric Modulator (PAM) of the GLP-1R[1][2][5]

-

Therapeutic Potential: Treatment of "diabesity" (diabetes associated with obesity)[1][3]

Quantitative Data Summary

The in vitro pharmacological activity of this compound has been assessed through various functional assays. The following tables summarize the key quantitative data obtained.

Table 1: Agonist Activity at the Human GLP-1 Receptor (hGLP-1R)

| Assay Type | Cell Line | Parameter | This compound | GLP-1 |

| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | 45 nM |

Data extracted from a study by Decara et al. (2022).[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Calcium Flux Assay

This assay measures the ability of this compound to activate calcium fluxes in cells expressing the human GLP-1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1R (hGLP-1R).

-

Protocol:

-

HEK-hGLP-1R cells are plated in appropriate cell culture plates and grown to a suitable confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Increasing concentrations of this compound or the endogenous ligand GLP-1 are added to the cells.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader.

-

The data is normalized and analyzed to determine the concentration-response curve and calculate the EC50 value.[1][5]

-

cAMP Accumulation Assay

This assay determines the effect of this compound on the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.

-

Cell Line: HEK-293 cells expressing the GLP-1R.

-

Protocol:

-

HEK-293-GLP-1R cells are seeded in multi-well plates.

-

Cells are incubated with increasing concentrations of GLP-1 in the presence or absence of this compound.

-

The incubation is performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).[1]

-

Insulin Release Assay

This assay evaluates the potentiation of glucose-stimulated insulin secretion by this compound in pancreatic beta-cells.

-

Cell Lines: Rat INS-1E insulinoma cells or the human pancreatic cell line EndoC-βH1.[1]

-

Protocol:

-

INS-1E or EndoC-βH1 cells are cultured under standard conditions.

-

Cells are pre-incubated in a low-glucose medium.

-

The medium is then replaced with a high-glucose medium to stimulate insulin secretion.

-

Cells are treated with various concentrations of this compound alone or in combination with GLP-1.

-

After a 30-minute incubation, the supernatant is collected.[1]

-

The concentration of insulin in the supernatant is quantified using a commercial ELISA kit.[1]

-

Target Selectivity Assay

This assay is performed to assess the selectivity of V-0219 against a panel of other G-protein coupled receptors (GPCRs).

-

Methodology:

-

V-0219 (the racemic mixture) was tested at a concentration of 10 μM for its ability to displace the specific binding of radioligands to a panel of 54 different GPCRs.

-

A displacement of less than 50% of the specific binding indicates a lack of significant affinity for the orthosteric binding site of the tested receptors.[1][6]

-

Visualizations

GLP-1R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GLP-1 receptor, which is positively modulated by this compound.

Caption: GLP-1R signaling pathway modulated by this compound.

Experimental Workflow for In Vitro Characterization

The logical flow of the in vitro characterization of this compound is depicted below.

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Preclinical Studies of GLP-1R Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. While peptide agonists have demonstrated significant clinical success, the pursuit of orally bioavailable, small-molecule allosteric modulators continues to be a major focus of drug discovery. This guide provides an in-depth overview of the preclinical evaluation of GLP-1R allosteric modulators, detailing key experimental protocols, presenting quantitative data for prominent compounds, and visualizing essential signaling pathways and workflows.

Core Concepts in GLP-1R Allosteric Modulation

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, GLP-1, binds. This interaction can lead to a conformational change in the receptor that modulates the binding and/or signaling of the orthosteric agonist. Allosteric modulators are broadly classified as:

-

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist. Some PAMs may also exhibit intrinsic agonistic activity, and are thus termed "ago-PAMs".

-

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist.

-

Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting the binding or efficacy of the orthosteric agonist.

The preclinical characterization of these modulators involves a battery of in vitro and in vivo assays designed to elucidate their mechanism of action and therapeutic potential.

Key Preclinical Allosteric Modulators

Several small-molecule allosteric modulators of the GLP-1R have been described in preclinical studies. The following tables summarize the quantitative data for some of the most well-characterized compounds.

Table 1: In Vitro Potency and Efficacy of GLP-1R Positive Allosteric Modulators (PAMs)

| Compound | Assay | Orthosteric Ligand | EC50 (nM) | Emax (% of GLP-1) | Reference |

| Compound 2 | cAMP Accumulation | GLP-1(7-36)NH2 | - | Potentiates Affinity | [1][2] |

| cAMP Accumulation | None (Ago-agonist) | Low Potency | ~72% | [3] | |

| ERK1/2 Phosphorylation | GLP-1(7-36)NH2 | - | Augments Efficacy | [1] | |

| BETP | GTPγS Binding | GLP-1(9-36)NH2 | - | Enhances Activation | [4] |

| cAMP Accumulation | GLP-1(9-36)NH2 | - | Potentiates Signaling | [4] | |

| LSN3318839 | cAMP Accumulation | GLP-1(9-36)NH2 | - | Full Agonist Potentiation | [5] |

| Insulin Secretion | GLP-1(9-36)NH2 | - | Similar to GLP-1(7-36)NH2 | [5] | |

| V-0219 ((S)-9) | cAMP Accumulation | GLP-1 | 7.7 (in presence of 0.1 nM V-0219) | 142% | [6] |

| Insulin Secretion | GLP-1 (0.2 nM) | 0.008 | 180% Potentiation | [6] |

Table 2: In Vivo Efficacy of GLP-1R Positive Allosteric Modulators (PAMs)

| Compound | Animal Model | Dosing | Key Findings | Reference |

| LSN3318839 | Rodent models | Oral | Robust glucose lowering, alone or with sitagliptin. | [5] |

| V-0219 ((S)-9) | Wistar Rats | 2 mg/kg, ip | Improved glucose handling in a glucose tolerance test. | [6] |

| Zucker (fa/fa) Rats | 2 mg/kg, ip | Improved glucose handling, particularly first-phase insulin secretion. | [6] | |

| Wild-type Mice | ip | Improved glucose tolerance (effect absent in GLP-1R KO mice). | [6] | |

| Compound 19 | Rat model | - | Activated GLP-1R in the presence of GLP-1(9-36)NH2. | [7][8] |

GLP-1R Signaling Pathways

The activation of the GLP-1R initiates a cascade of intracellular signaling events that are crucial for its physiological effects, including glucose-dependent insulin secretion. The primary signaling pathways involve Gαs-mediated cAMP production and β-arrestin recruitment.

GLP-1R Signaling Pathways.

Experimental Workflows and Protocols

The following sections detail the methodologies for key experiments in the preclinical characterization of GLP-1R allosteric modulators.

In Vitro Assays

In Vitro Experimental Workflow.

1. Radioligand Binding Assay

This assay determines the ability of a test compound to modulate the binding of a radiolabeled ligand to the GLP-1R.

-

Cell Culture: Use a stable cell line expressing the human GLP-1R (e.g., CHO-K1, HEK293).

-

Membrane Preparation: Prepare cell membranes expressing the GLP-1R.

-

Assay Protocol:

-

Incubate cell membranes with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., 125I-GLP-1 or 125I-exendin(9-39)) and varying concentrations of the test compound.[1][9]

-

For competition binding, co-incubate with a known unlabeled orthosteric ligand.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC50 of the test compound and analyze for allosteric effects on the affinity of the orthosteric ligand.

2. cAMP Accumulation Assay

This functional assay measures the ability of a test compound to modulate GLP-1R-mediated cyclic AMP production.

-

Cell Culture: Seed cells stably expressing the GLP-1R in 96- or 384-well plates.

-

Assay Protocol:

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

-

Treat cells with varying concentrations of the test compound, either alone (to assess ago-agonist activity) or in the presence of a fixed concentration of an orthosteric agonist (e.g., GLP-1).[1][9]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[10]

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).[1][4]

-

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax of the test compound.

3. ERK1/2 Phosphorylation Assay

This assay assesses the modulation of the β-arrestin-dependent signaling pathway.

-

Cell Culture and Starvation: Culture appropriate cells (e.g., HEK293-GLP-1R) and serum-starve them to reduce basal ERK phosphorylation.[10]

-

Assay Protocol:

-

Data Analysis: Normalize the phosphorylated ERK signal to the total ERK signal and generate concentration-response curves.[10]

4. β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated GLP-1R.

-

Assay Principle: Utilize a technology such as BRET (Bioluminescence Resonance Energy Transfer) or PathHunter®. In a BRET assay, the GLP-1R is fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin to an acceptor molecule (e.g., YFP). Ligand-induced recruitment brings the donor and acceptor into proximity, resulting in a detectable energy transfer.

-

Assay Protocol:

-

Transfect cells with plasmids encoding the tagged receptor and β-arrestin.

-

Treat cells with the test compound and/or orthosteric agonist.

-

Measure the BRET signal.

-

-

Data Analysis: Generate concentration-response curves to determine the potency and efficacy of the test compound in promoting β-arrestin recruitment.

5. In Vitro Insulin Secretion Assay

This assay evaluates the effect of the modulator on insulin secretion from pancreatic beta-cells.

-

Cell Lines/Islets: Use insulin-secreting cell lines (e.g., INS-1E) or isolated pancreatic islets.[6][12]

-

Assay Protocol:

-

Pre-incubate cells/islets in a low glucose buffer.

-

Stimulate with a high glucose concentration in the presence or absence of the test compound and/or a GLP-1R agonist.[6]

-

Collect the supernatant and measure insulin concentration using an ELISA or RIA.

-

-

Data Analysis: Determine the extent to which the test compound potentiates glucose-stimulated insulin secretion.

In Vivo Studies

In Vivo Experimental Workflow.

1. Pharmacokinetic (PK) Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in animal models.

-

Animal Models: Typically rats or mice.

-

Protocol: Administer the compound via the intended clinical route (e.g., oral gavage) and collect blood samples at various time points.

-

Analysis: Measure plasma concentrations of the compound to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

2. Glucose Tolerance Tests (GTT)

These tests assess the effect of the compound on glucose disposal in vivo.

-

Animal Models: Normal or diabetic rodents (e.g., diet-induced obese mice).[13]

-

Protocol:

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

Conclusion

The preclinical evaluation of GLP-1R allosteric modulators is a multifaceted process that requires a combination of in vitro and in vivo studies. This guide provides a framework for the systematic characterization of these compounds, from initial binding and functional assays to in vivo efficacy studies. A thorough understanding of the experimental methodologies and the ability to interpret the resulting quantitative data are essential for identifying promising candidates for further development as novel therapeutics for metabolic diseases.

References

- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]

- 4. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of (R)-V-0219 in Diabesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabesity, the confluence of diabetes and obesity, represents a burgeoning global health crisis demanding innovative therapeutic strategies. Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. However, the development of orally bioavailable, small-molecule agents that can positively modulate the GLP-1R offers a promising avenue to enhance therapeutic efficacy and patient compliance. This technical guide delves into the preclinical data on (R)-V-0219, an enantiomer of the small-molecule positive allosteric modulator (PAM) V-0219, and its potential as a therapeutic agent for diabesity. V-0219, also identified as compound 9, has demonstrated the ability to enhance GLP-1R stimulation, potentiate insulin secretion, and favorably impact metabolic parameters in preclinical models.[1][2][3][4] This document will provide a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative in vitro data, and the detailed experimental protocols used in its evaluation.

Mechanism of Action

This compound functions as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling efficacy of the endogenous ligand, GLP-1. The key therapeutic advantage of a GLP-1R PAM is the potential for a more physiological, glucose-dependent insulinotropic effect, as its action is contingent on the presence of the natural ligand. This can potentially reduce the risk of hypoglycemia and other side effects associated with continuous receptor activation. The potentiation of GLP-1 signaling by this compound leads to downstream effects such as increased intracellular calcium, enhanced insulin secretion, and improved glucose homeostasis.

Signaling Pathway of GLP-1R and the Role of this compound

The binding of GLP-1 to its receptor, a G-protein coupled receptor, primarily activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn mediate the downstream effects of GLP-1R activation, including glucose-dependent insulin secretion from pancreatic β-cells. This compound, as a PAM, enhances this signaling cascade in the presence of GLP-1.

Quantitative Data

The following tables summarize the in vitro characterization of this compound. It is important to note that while the in vitro profiles of the (R) and (S) enantiomers of V-0219 are comparable, the in vivo studies were conducted using the (S)-enantiomer, (S)-9.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter Measured | This compound Efficacy |

| Calcium Flux | HEK cells expressing hGLP-1R | Potentiation of GLP-1 induced calcium flux | EC50 = 10 nM |

| Insulin Secretion | EndoC-βH1 (human pancreatic cell line) | Potentiation of GLP-1 stimulated insulin secretion | Similar potentiation to (S)-enantiomer |

| Insulin Secretion | INS-1E (rat insulinoma cells) | Stimulation of insulin secretion (low glucose) | Moderate stimulation, similar to GLP-1 |

Data extracted from Decara et al., 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Calcium Flux Assay

Objective: To determine the potency of this compound in potentiating GLP-1-induced calcium mobilization in cells expressing the human GLP-1 receptor.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1R were cultured in standard growth medium.

-

Cell Plating: Cells were seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

-

Compound Addition: this compound was added at various concentrations, followed by a sub-maximal concentration of GLP-1.

-

Signal Detection: Changes in intracellular calcium concentration were monitored by measuring fluorescence intensity using a plate reader.

-

Data Analysis: The concentration-response curves were generated, and the EC50 values were calculated using a four-parameter logistic equation.

Experimental Workflow: Calcium Flux Assay

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]

- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Measuring (R)-V-0219 Activity on GLP-1R Using Calcium Flux Assays

Introduction

(R)-V-0219 is the (R)-enantiomer of V-0219, a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a primary target for the treatment of type-2 diabetes and obesity.[4] As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, GLP-1.[1][5]

This document provides detailed protocols for measuring the activity of this compound using a cell-based calcium flux assay. This functional assay is a robust method for characterizing the potency and efficacy of allosteric modulators in a high-throughput format by measuring changes in intracellular calcium concentration following receptor activation.[1][6]

GLP-1R Signaling Pathway

GLP-1R is primarily coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[1] However, GLP-1R activation can also lead to an increase in intracellular calcium ([Ca2+]i), which serves as a measurable endpoint for receptor activity.[1][2] This calcium mobilization can occur through various mechanisms, including G protein beta-gamma subunit activation of phospholipase C (PLC) or via crosstalk with Gαq-coupled pathways. This compound binds to an allosteric site on the GLP-1R, potentiating the signal transduction initiated by the binding of the orthosteric agonist (GLP-1), leading to an amplified downstream signal, including calcium flux.[1][2]

Caption: GLP-1R signaling pathway modulated by this compound.

Data Presentation

The activity of this compound and its enantiomer has been quantified in various in vitro assays. The following table summarizes the key pharmacological data from calcium flux and related functional assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Calcium Flux (Potentiation) | HEK-293 expressing hGLP-1R | EC₅₀ | 10 nM | [2] |

| (S)-V-0219 | Calcium Flux (Potentiation) | HEK-293 expressing hGLP-1R | EC₅₀ | 10 nM | [2] |

| V-0219 | Insulin Secretion (Potentiation with 0.2 nM GLP-1) | INS-1E | EC₅₀ | 0.008 nM | [1][2] |

| GLP-1 | Calcium Flux | HEK-293 expressing hGLP-1R | EC₅₀ | 45 nM | [2] |

Experimental Protocols

This section details the protocol for a homogeneous, fluorescence-based calcium flux assay to measure the potentiation of GLP-1R by this compound. The assay is designed for a 96- or 384-well plate format and is compatible with kinetic fluorescence plate readers such as the FLIPR® (Functional Ligand-Gated Ion Channel Plate Reader).

Principle

The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Cells expressing the target receptor (hGLP-1R) are loaded with a dye ester (e.g., Fluo-4 AM), which is colorless and cell-permeant.[6] Inside the cell, esterases cleave the AM group, trapping the fluorescent dye.[7] Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to Ca²⁺, resulting in a significant increase in fluorescence intensity. A PAM like this compound will increase the fluorescence signal generated by a sub-maximal concentration of the native agonist, GLP-1.[1]

Materials and Reagents

-

Cells: HEK-293 cell line stably expressing human GLP-1R (hGLP-1R).[1]

-

Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Test Compounds:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

GLP-1 (7-36) amide stock solution (e.g., 1 mM in water or buffer).

-

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Dye Loading Solution:

-

Fluo-4 AM or similar calcium-sensitive dye.

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

-

Controls:

-

Positive Control: Ionomycin (a calcium ionophore).[7]

-

Negative Control: Assay buffer with DMSO vehicle.

-

Detailed Protocol

Step 1: Cell Culture and Plating

-

Culture HEK-hGLP-1R cells in T-75 flasks using standard cell culture techniques.

-

The day before the assay, harvest cells using a non-enzymatic dissociation solution.

-

Seed the cells into black-walled, clear-bottom microplates at a density of 40,000–60,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

Step 2: Compound Plate Preparation

-

Prepare serial dilutions of this compound in assay buffer. This will be the "PAM Plate."

-

Prepare a solution of GLP-1 agonist in assay buffer at a concentration that will yield a final EC₂₀-EC₂₅ response (this must be predetermined). This will be the "Agonist Plate."

Step 3: Dye Loading

-

Prepare the dye loading solution by mixing Fluo-4 AM and Probenecid into the assay buffer.

-

Remove the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

Step 4: Assay Execution (FLIPR)

-

Place the cell plate, the PAM plate, and the Agonist plate into the kinetic plate reader.

-

Set the instrument to read fluorescence intensity (e.g., Ex: 488 nm, Em: 525 nm) every 1-2 seconds.

-

First Addition: The instrument adds the this compound dilutions from the PAM plate to the cell plate.

-

Incubate for 10-15 minutes.[1]

-

Second Addition: The instrument adds the GLP-1 EC₂₀ solution from the Agonist plate to the cell plate.

-

Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response.

Data Analysis

-

The primary response is the peak fluorescence intensity after the second addition (GLP-1).

-

Subtract the basal fluorescence reading (before the second addition) from the peak reading.

-

Normalize the data: Set the response of wells with only GLP-1 (no PAM) as 0% potentiation and the maximal response observed as 100%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal potentiation.

Experimental Workflow

The following diagram illustrates the overall workflow for the calcium flux assay to determine this compound activity.

Caption: Workflow for measuring this compound PAM activity.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

Application Notes and Protocols for Measuring Insulin Secretion with (R)-V-0219

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] It functions by enhancing the signaling of the endogenous GLP-1R agonist, GLP-1, thereby potentiating glucose-stimulated insulin secretion (GSIS).[1][5] This makes this compound a valuable research tool for studying the pharmacology of the GLP-1R and for the development of novel therapeutics for type 2 diabetes and obesity.[1][2][6] Unlike direct GLP-1R agonists, this compound's activity is dependent on the presence of the natural ligand, which may offer a more nuanced and physiological modulation of insulin release.

These application notes provide detailed protocols for utilizing this compound to measure its effects on insulin secretion in both in vitro and in vivo models. The racemic mixture, V-0219, and its enantiomers, this compound and (S)-V-0219, have demonstrated comparable potentiation of GLP-1-stimulated insulin secretion in in vitro assays.[5]

Mechanism of Action: GLP-1R Signaling Pathway

This compound acts as a PAM at the GLP-1R, a G-protein coupled receptor (GPCR). Upon binding of GLP-1, the receptor undergoes a conformational change, activating the Gαs subunit. This initiates a signaling cascade involving the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These pathways culminate in the potentiation of glucose-dependent insulin exocytosis from pancreatic β-cells. This compound binds to an allosteric site on the GLP-1R, enhancing the receptor's response to GLP-1 and leading to a greater downstream signal and consequently, increased insulin secretion.

Data Presentation

The following tables summarize the quantitative data on the effect of V-0219 on GLP-1R activation and insulin secretion based on published studies.

Table 1: In Vitro Potentiation of GLP-1-Induced Insulin Secretion by V-0219 in INS-1 β-Cells [1][5]

| V-0219 Concentration | GLP-1 Concentration | Fold Potentiation of Insulin Secretion | EC₅₀ of V-0219 (nM) |

| 0.01 nM | Varies | - | 0.25 |

| 0.1 nM | Varies | 1.8 | 0.25 |

| 1 nM | Varies | - | 0.25 |

| Varies | 0.2 nM | - | 0.008 |

Table 2: In Vitro Activity of V-0219 Enantiomers on GLP-1R [5]

| Enantiomer | Assay | EC₅₀ (nM) |

| This compound | Calcium Flux (HEK cells expressing hGLP-1R) | 10 |

| (S)-V-0219 | Calcium Flux (HEK cells expressing hGLP-1R) | 10 |

| GLP-1 | Calcium Flux (HEK cells expressing hGLP-1R) | 45 |

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to glucose, GLP-1, and this compound.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Culture medium (e.g., RPMI-1640 with 10% FBS, 11.1 mM glucose)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

-

Low glucose (e.g., 2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

-

GLP-1 (7-36) amide

-

This compound

-

24-well plates

-

Insulin immunoassay kit (ELISA or RIA)

-

Acid-ethanol solution (for insulin extraction from islets)

Procedure:

-

Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in a humidified incubator at 37°C and 5% CO₂ to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place batches of 10-20 islets into each well of a 24-well plate. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in 1 mL of KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Incubation with Treatments: Carefully remove the pre-incubation buffer and add 1 mL of the respective treatment buffers to the wells. A recommended set of treatment groups includes:

-

KRB with low glucose (Basal)

-

KRB with high glucose (Stimulated)

-

KRB with high glucose + a sub-maximal concentration of GLP-1 (e.g., 1-10 nM)

-

KRB with high glucose + GLP-1 + varying concentrations of this compound (e.g., 0.1 nM to 1 µM)

-

-

Incubation and Supernatant Collection: Incubate the plate at 37°C for 1-2 hours. After incubation, carefully collect the supernatant from each well and store at -20°C or -80°C until the insulin assay is performed.

-

Insulin Content (Optional): To normalize insulin secretion to the total insulin content, add acid-ethanol to the remaining islets in the wells. Incubate overnight at -20°C to extract the insulin.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants (and islet lysates, if applicable) using an appropriate insulin ELISA or RIA kit according to the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose disposal and insulin secretion in response to an oral glucose challenge in mice. Note that in vivo studies have primarily utilized the (S)-enantiomer due to comparable in vitro activity with the (R)-enantiomer, and demonstrated oral efficacy.[1][2][5][6] This protocol is based on standard OGTT procedures and can be adapted for this compound.

References

- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]